molecular formula C6H10O2 B14748732 1,3-Dioxane, 4-ethenyl- CAS No. 1072-96-4

1,3-Dioxane, 4-ethenyl-

Cat. No.: B14748732
CAS No.: 1072-96-4
M. Wt: 114.14 g/mol
InChI Key: VPCZGAGWRHOWMC-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Acetals and Ethers

1,3-Dioxane (B1201747), 4-ethenyl- belongs to the class of organic compounds known as cyclic acetals. Cyclic acetals are characterized by a ring structure containing two oxygen atoms single-bonded to the same carbon atom. organic-chemistry.org This structural feature is typically formed by the reaction of an aldehyde or a ketone with a diol. In the case of 1,3-dioxanes, the ring is a six-membered heterocycle. thieme-connect.de These compounds are generally stable under basic, reductive, and oxidative conditions but are sensitive to acids, which can hydrolyze them back to their constituent carbonyl compound and diol. thieme-connect.de This reactivity profile makes them excellent protecting groups for carbonyls or 1,3-diols in multi-step organic syntheses. thieme-connect.de

As an ether, 1,3-dioxane, 4-ethenyl- also shares some properties with this broader class of compounds, though its reactivity is dominated by the acetal (B89532) functionality and the appended ethenyl group. The 1,3-dioxane ring exists preferentially in a chair-like conformation, similar to cyclohexane. thieme-connect.de

Significance of the Ethenyl Moiety in Organic Synthesis and Polymer Chemistry

The presence of the ethenyl (or vinyl) group (–CH=CH₂) at the 4-position of the 1,3-dioxane ring is of paramount importance to the compound's utility. This unsaturated moiety serves as a handle for a wide array of chemical transformations. In organic synthesis, the vinyl group can participate in various addition reactions, such as hydrogenation, halogenation, and hydroformylation.

In the realm of polymer chemistry, the ethenyl group is a key functional group for polymerization. It can undergo both radical and cationic polymerization to produce polymers with unique properties. The incorporation of the 1,3-dioxane ring into the polymer backbone or as a pendant group can influence the polymer's physical and chemical characteristics, such as its degradability and solubility. The controlled polymerization of vinyl ethers and cyclic acetals can lead to the formation of well-defined polymer architectures, including block copolymers. rsc.orgosaka-u.ac.jp

Research Landscape and Future Directions for Ethenyl-Substituted 1,3-Dioxanes

Research into ethenyl-substituted 1,3-dioxanes is driven by their potential as versatile monomers and building blocks. The ability to undergo both vinyl-addition polymerization and, in some cases, ring-opening polymerization of the cyclic acetal, offers a pathway to novel polymer structures. nih.gov The cationic copolymerization of vinyl ethers with cyclic acetals has been shown to produce multiblock-like copolymers. rsc.org

Future research is likely to focus on several key areas:

Development of Novel Polymers: The synthesis of new homopolymers and copolymers with tailored properties for specific applications, such as biodegradable plastics and drug delivery systems. The radical ring-opening polymerization of cyclic vinyl acetals is a promising route to creating polymers with cleavable linkages in the backbone. nih.gov

Stereoselective Polymerization: Gaining precise control over the stereochemistry during polymerization to produce polymers with highly ordered structures and predictable properties.

Applications in Materials Science: Exploring the use of polymers derived from ethenyl-substituted 1,3-dioxanes in advanced materials, such as hydrogels, coatings, and adhesives.

Sustainable Chemistry: Investigating greener and more efficient synthetic routes to these monomers, potentially from bio-based feedstocks.

Chemical and Physical Properties

Below is a table summarizing some of the known and estimated physicochemical properties of 1,3-Dioxane, 4-ethenyl- and related compounds.

PropertyValueSource
Molecular Formula C₆H₁₀O₂-
Molecular Weight 114.14 g/mol -
Boiling Point 101.33 °C (for a binary azeotrope with water) scribd.com
Density 0.8955 g/cm³ (for a binary azeotrope with water) scribd.com

Synthesis of 1,3-Dioxane, 4-ethenyl-

A primary method for the synthesis of 4-substituted-1,3-dioxanes is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. For 1,3-Dioxane, 4-ethenyl-, a logical synthetic route is the reaction of acrolein (an α,β-unsaturated aldehyde) with 1,3-butanediol. This reaction forms the six-membered dioxane ring with the ethenyl group at the 4-position. The use of heterogeneous catalysts, such as zeolites, has been explored for similar reactions to improve selectivity and yield. extrica.comextrica.com

A thesis document has described a specific synthesis of 4-vinyl-1,3-dioxane. ub.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072-96-4

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-ethenyl-1,3-dioxane

InChI

InChI=1S/C6H10O2/c1-2-6-3-4-7-5-8-6/h2,6H,1,3-5H2

InChI Key

VPCZGAGWRHOWMC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCOCO1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxane, 4 Ethenyl and Derivatives

Strategies for 1,3-Dioxane (B1201747) Ring Formation

The formation of the 1,3-dioxane ring is a fundamental step that can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

Acetalization Reactions from Carbonyl Compounds and Diols

A classic and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of carbonyl compounds with 1,3-diols. organic-chemistry.orgthieme-connect.de This reaction involves the condensation of an aldehyde or a ketone with a 1,3-propanediol (B51772) derivative. To drive the reaction equilibrium towards the formation of the dioxane, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zirconium tetrachloride (ZrCl4). organic-chemistry.org The reaction conditions are generally mild, making this method compatible with a range of functional groups. organic-chemistry.org For instance, the use of N-bromosuccinimide (NBS) as a catalyst allows for the acetalization to proceed while tolerating acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org

An alternative approach involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP) and a catalytic amount of iodine, which facilitates the conversion of carbonyl compounds to their corresponding 1,3-dioxanes under neutral and aprotic conditions. organic-chemistry.org

Condensation-Based Syntheses

Condensation reactions provide another versatile route to 1,3-dioxanes and their derivatives. These methods often involve the reaction of a diol with other reagents to form the cyclic acetal (B89532) structure. For example, the parent 1,3-dioxolane (B20135) can be synthesized through the condensation of ethylene (B1197577) glycol with formaldehyde (B43269). chemicalbook.com Similarly, 1,3-dioxanes can be prepared from 1,3-diols and carbonyl compounds. ijapbc.com

One-pot multicomponent condensation reactions have also been developed for the efficient synthesis of complex dioxane-containing molecules. researchgate.net For instance, the reaction of an alpha-substituted aldehyde with aqueous formaldehyde in the presence of a base can lead to a dialdehyde, which is then reduced in situ to the corresponding diol. This diol can subsequently react with a ketone or aldehyde to form the desired 1,3-dioxane. ijapbc.com

Furthermore, tandem Knoevenagel condensation and Michael addition reactions of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) in a gluconic acid aqueous solution have been shown to produce 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives in good yields. clockss.org This method highlights the use of greener and more environmentally friendly solvents. clockss.org

Introduction of the Ethenyl Substituent

The introduction of an ethenyl (vinyl) group at the 4-position of the 1,3-dioxane ring can be accomplished either by starting with a precursor that already contains the vinyl moiety or by functionalizing the pre-formed dioxane ring.

Synthesis via Ethenyl-Containing Precursors

A straightforward approach to synthesizing 4-ethenyl-1,3-dioxane is to use a starting material that already possesses the ethenyl group. For example, the reaction of acrolein (an ethenyl-containing aldehyde) with a suitable 1,3-diol in the presence of an acid catalyst would directly yield the desired 4-ethenyl-1,3-dioxane. The general principles of acetalization described in section 2.1.1 apply here.

Another strategy involves the use of vinyl-containing building blocks in more complex synthetic sequences. For instance, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) has been utilized as a two-carbon vinyl-dianion equivalent in the stereoselective synthesis of polyenes. nih.gov This demonstrates the utility of ethenyl-containing dioxane derivatives as reactive intermediates.

Post-Formation Functionalization on the 1,3-Dioxane Ring

Alternatively, the ethenyl group can be introduced after the formation of the 1,3-dioxane ring. This often involves creating a reactive site at the 4-position, which can then be converted to a vinyl group.

One such method involves the synthesis of 4-(phenylthio)-1,3-dioxanes, which can be prepared from the corresponding 1,3-dioxan-4-ones. nih.gov Reductive lithiation of these thio-substituted dioxanes generates a configurationally defined 4-lithio-1,3-dioxane. nih.gov This organolithium intermediate can then, in principle, be reacted with an appropriate electrophile to introduce the ethenyl group, although specific examples for the synthesis of 4-ethenyl-1,3-dioxane via this route are not detailed in the provided search results.

Another potential strategy could involve elimination reactions from a suitably functionalized 4-position of the dioxane ring, such as a 4-(hydroxyethyl)-1,3-dioxane, to form the double bond. However, specific literature detailing this direct transformation for 4-ethenyl-1,3-dioxane was not found in the initial search.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of substituted 1,3-dioxanes, including enantiomerically pure forms, is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks.

The stereochemistry of the 1,3-dioxane ring is influenced by the conformation of the starting materials and the reaction conditions. The chair-like conformation is generally preferred for 1,3-dioxanes, similar to cyclohexanes. thieme-connect.de The substituents on the ring will adopt equatorial or axial positions to minimize steric interactions. thieme-connect.de

For the enantioselective synthesis of chiral 1,3-dioxanes, several strategies have been developed. One approach involves the use of chiral catalysts. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org While this example pertains to dioxolanes, similar principles can be applied to the synthesis of chiral dioxanes.

Another method relies on the use of chiral auxiliaries or starting materials derived from the chiral pool. For instance, the reaction of a chiral 1,3-diol with a carbonyl compound can lead to the formation of a diastereomerically enriched 1,3-dioxane. The absolute configuration of 1,3-diols can even be determined based on the preferred conformation of the resulting chiral 1,3-dioxanes formed with a chiral binaphthyl aldehyde. thieme-connect.de

In the context of functionalized dioxanes, stereoselective reactions can be performed on the ring. For example, the coupling of alkynyl organometallics with 4-acetoxy-1,3-dioxanes has been shown to proceed with high diastereoselectivity. researchgate.net Furthermore, a stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol was developed from a chiral starting material, involving a diastereoselective Michael addition and subsequent transformations of a dioxane-related intermediate. acs.org

While direct enantioselective methods for the synthesis of 4-ethenyl-1,3-dioxane are not explicitly detailed in the provided results, the principles of asymmetric catalysis and the use of chiral precursors are well-established for the synthesis of other chiral 1,3-dioxane derivatives and could be adapted for this specific target.

Data Tables

Table 1: Catalysts for 1,3-Dioxane Synthesis via Acetalization

CatalystTypeReaction ConditionsReference
p-Toluenesulfonic acidBrønsted AcidRefluxing toluene (B28343) with Dean-Stark trap organic-chemistry.org
Zirconium tetrachloride (ZrCl4)Lewis AcidMild reaction conditions organic-chemistry.org
N-Bromosuccinimide (NBS)CatalystTolerates acid-sensitive groups organic-chemistry.org
Iodine (I2)CatalystNeutral, aprotic conditions with BTSP organic-chemistry.org
Gluconic acid aqueous solutionBrønsted Acid/SolventRoom temperature clockss.org

Catalytic Systems in 1,3-Dioxane Synthesis

A variety of catalytic systems, predominantly acidic in nature, have been investigated for the synthesis of 1,3-dioxanes. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional methods for the Prins reaction have utilized homogeneous Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). researchgate.netosti.gov More recently, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been explored for the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde to form 1,3-dioxanes. wikipedia.orgorganic-chemistry.org These catalysts offer the potential for high stereocontrol, which is crucial in the synthesis of chiral molecules.

Heterogeneous Catalysts: To overcome challenges associated with catalyst separation and recycling, significant research has focused on solid acid catalysts. Zeolites, such as H-BEA, H-FAU, and H-MFI, have been studied for the Prins reaction of propene and formaldehyde. osti.gov The acidic properties and pore structure of these materials play a critical role in their catalytic activity and selectivity. osti.gov For instance, in the reaction of propene and formaldehyde, H-FAU was found to be effective for the production of 4-methyl-1,3-dioxane. osti.gov

Another important class of heterogeneous catalysts are heteropolyacids supported on materials like silica. clockss.org These catalysts have demonstrated high activity in the gas-phase Prins condensation. clockss.org Furthermore, a patent has disclosed the use of a perfluoro sulfonic acid resin as a catalyst for the production of 2-vinyl-1,3-dioxane (B8795907) compounds from acrolein and 1,3-propanediols, highlighting the utility of strong acid resins in this type of synthesis.

The table below summarizes various catalytic systems used in the synthesis of 1,3-dioxane derivatives.

Catalyst TypeSpecific Catalyst ExampleReactantsProductKey FindingsReference
Homogeneous Brønsted AcidSulfuric Acid (H₂SO₄)Alkene, Formaldehyde1,3-DioxaneTraditional catalyst for Prins reaction. researchgate.net
Homogeneous Brønsted AcidConfined imino-imidodiphosphate (iIDP)Styrenes, Paraformaldehyde4-Aryl-1,3-dioxanesEnables enantioselective synthesis. wikipedia.orgorganic-chemistry.org
Heterogeneous ZeoliteH-FAUPropene, Formaldehyde4-Methyl-1,3-dioxaneEffective for the production of specific dioxane derivatives. osti.gov
Heterogeneous ZeoliteH-BEA, H-MFIPropene, FormaldehydeButa-1,3-diene, 3-Buten-1-olSelectivity depends on zeolite structure. osti.gov
Heterogeneous HeteropolyacidSilicotungstic acid on SilicaPropene, FormaldehydeButadieneActive in gas-phase reactions. clockss.org
Heterogeneous Acid ResinPerfluoro sulfonic acid resinAcrolein, 1,3-Propanediols2-Vinyl-1,3-dioxaneHigh conversion rates for vinyl-substituted dioxanes.

Comparative Analysis of Synthetic Routes and Yield Optimization

The primary synthetic route to 1,3-dioxane, 4-ethenyl- is the Prins reaction between acrolein and formaldehyde. The outcome of this reaction is significantly influenced by the reaction conditions, including the type of catalyst, temperature, pressure, and reactant molar ratio.

The choice of catalyst is a critical factor in determining the yield and selectivity of the desired product. While homogeneous acids are effective, they often lead to challenges in separation and can be corrosive. Heterogeneous catalysts offer advantages in terms of reusability and reduced environmental impact. For example, studies on the Prins reaction of propene have shown that the selectivity towards the dioxane product versus other potential products like diols or unsaturated alcohols can be tuned by the catalyst's properties. osti.gov

Yield optimization often involves a systematic study of reaction parameters. For the synthesis of 2-vinyl-1,3-dioxane from acrolein, a patent indicates that a high rate of conversion can be achieved using a perfluoro sulfonic acid resin catalyst. This suggests that strong solid acids are promising for the synthesis of vinyl-substituted dioxanes.

A comparative analysis of different acidic catalysts for the condensation of acetaldehyde (B116499) and formaldehyde to produce acrolein (a key reactant for our target molecule) has shown that the acid-base properties of the catalyst are crucial. researchgate.net While this study does not directly produce 4-ethenyl-1,3-dioxane, it provides valuable insights into the catalytic requirements for reactions involving these precursors.

The table below presents a comparative analysis of different synthetic approaches to 1,3-dioxane derivatives, which can inform the optimization of 4-ethenyl-1,3-dioxane synthesis.

Synthetic RouteCatalystKey Reaction ConditionsProduct Yield/SelectivityAdvantagesDisadvantagesReference
Prins Reaction (Homogeneous)Sulfuric AcidExcess formaldehyde, low temperatureVaries, can form 1,3-diols as byproductsWell-established methodDifficult catalyst separation, corrosive researchgate.net
Prins Reaction (Homogeneous, Asymmetric)Confined iIDP catalystRoom temperatureGood yields and high enantioselectivity for aryl derivativesHigh stereocontrolCatalyst complexity and cost wikipedia.orgorganic-chemistry.org
Prins Reaction (Heterogeneous, Zeolite)H-FAU150 °C, liquid phase32.5% selectivity to 4-methyl-1,3-dioxaneReusable catalyst, potential for continuous processModerate selectivity, potential for deactivation osti.gov
Prins Reaction (Heterogeneous, Resin)Perfluoro sulfonic acid resinAmbient temperatureHigh conversion to 2-vinyl-1,3-dioxaneMild conditions, high conversionSpecific to certain isomers and diols

Reactivity and Transformations of 1,3 Dioxane, 4 Ethenyl

Reactions of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl substituent is the principal site of reactivity in 4-ethenyl-1,3-dioxane. This double bond is susceptible to attack by electrophiles and radicals, and it can participate in concerted cycloaddition reactions. These reaction pathways enable the synthesis of a diverse range of polymeric and small-molecule structures.

Polymerization Processes

The vinyl group of 4-ethenyl-1,3-dioxane allows it to undergo polymerization through several distinct mechanisms, including cationic, radical, and ring-opening polymerization.

Cationic polymerization of vinyl ethers, including derivatives like 4-ethenyl-1,3-dioxane, is a well-established method for producing polymers with controlled structures. The polymerization is typically initiated by a proton or a Lewis acid, which activates the vinyl group and generates a carbocationic propagating species. The presence of the ether oxygen atoms in the dioxane ring can influence the reactivity of the vinyl group and the stability of the propagating cation.

Recent advancements in cationic polymerization have focused on achieving better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov Techniques such as reversible-deactivation cationic polymerization, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, have been explored for vinyl ethers. acs.org These methods allow for the synthesis of block copolymers and other complex polymer architectures. acs.org

Table 1: Initiators for Cationic Polymerization of Vinyl Ethers

Initiator SystemDescription
Proton Acids (e.g., HClO₄)Strong acids that directly protonate the vinyl double bond.
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄)Co-initiators that activate the monomer in the presence of a proton source. nih.govresearchgate.net
PhotoinitiatorsCompounds that generate cationic species upon exposure to UV light.
Redox InitiatorsSystems that generate initiating cations through redox reactions. acs.org

This table provides examples of initiator systems commonly used for the cationic polymerization of vinyl ethers, a class of monomers to which 4-ethenyl-1,3-dioxane belongs.

Vinyl monomers are frequently polymerized via radical mechanisms. youtube.com Radical polymerization of 4-ethenyl-1,3-dioxane can be initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that add to the vinyl double bond. The resulting radical propagates by adding to subsequent monomer units.

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and RAFT polymerization, have been developed to afford better control over the polymerization of vinyl monomers. semanticscholar.org These methods can be applied to synthesize polymers with predetermined molecular weights, low dispersity, and complex architectures like block and star polymers. acs.org

While the primary mode of polymerization for 4-ethenyl-1,3-dioxane involves the vinyl group, the presence of the dioxane ring introduces the possibility of ring-opening polymerization (ROP). In some cases, the reactivity of the ethenyl group can be harnessed to facilitate a ring-opening event. This can occur through mechanisms where the initial reaction at the double bond leads to a species that can trigger the opening of the acetal (B89532) ring.

Cationic ring-opening polymerization is a common method for cyclic acetals like 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135). researchgate.netrsc.orgrsc.org The polymerization proceeds through the formation of an oxonium ion intermediate. While less common for simple vinyl-substituted dioxanes, monomers containing both a vinyl group and a strained ring system can undergo radical ring-opening polymerization. mdpi.com

Electrophilic Addition Reactions to the Double Bond

The electron-rich double bond of the ethenyl group is susceptible to electrophilic attack. libretexts.org This class of reactions involves the addition of an electrophile to one carbon of the double bond and a nucleophile to the other. lasalle.edu The regioselectivity of the addition is typically governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation intermediate. lasalle.edu

Common electrophilic addition reactions for alkenes include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond. libretexts.org

Hydration: Acid-catalyzed addition of water to form an alcohol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to yield a dihalide.

Oxymercuration-Demercuration: A method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements.

Table 2: Examples of Electrophilic Addition Reactions

ReagentProduct Type
HBrBromoalkane
H₂O, H⁺Alcohol
Br₂Dibromoalkane
1. Hg(OAc)₂, H₂O 2. NaBH₄Alcohol

This table illustrates common electrophilic addition reactions applicable to the ethenyl group of 4-ethenyl-1,3-dioxane.

Cycloaddition Reactions

Cycloaddition reactions are concerted reactions in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The vinyl group of 4-ethenyl-1,3-dioxane can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, or as a component in [2+2] and [3+2] cycloadditions. mdpi.com

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. mdpi.com In this reaction, a conjugated diene reacts with a dienophile (the alkene component) to form a cyclohexene derivative. The stereochemistry of the starting materials is retained in the product.

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. researchgate.net

Table 3: Types of Cycloaddition Reactions

Reaction TypeReactantsProduct Ring Size
[4+2] Diels-AlderDiene + Dienophile6-membered
[2+2] CycloadditionTwo Alkenes4-membered
[3+2] Dipolar Cycloaddition1,3-Dipole + Dipolarophile5-membered

This table summarizes key cycloaddition reactions where the ethenyl group can participate.

Reactions Involving the Acetal Linkage

The 1,3-dioxane ring system is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to cleavage and transformation under acidic conditions.

Hydrolysis and Deprotection Mechanisms

The acid-catalyzed hydrolysis of the acetal linkage in 4-ethenyl-1,3-dioxane results in the cleavage of the ring to yield the parent 1,3-diol and the corresponding aldehyde or ketone from which the acetal was derived. This reaction is a cornerstone of the use of 1,3-dioxanes as protecting groups for carbonyl compounds and 1,3-diols in organic synthesis. The deprotection is typically achieved by treatment with aqueous acid.

The mechanism of acid-catalyzed acetal hydrolysis proceeds through a series of reversible steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst, typically a hydronium ion (H₃O⁺), forming an oxonium ion. chemguide.co.uklibretexts.orgkhanacademy.org

Ring Opening: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation and the release of one of the hydroxyl groups of the diol.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the hemiacetal and regenerates the acid catalyst.

Further Hydrolysis: The resulting hemiacetal can then undergo further acid-catalyzed hydrolysis to release the second hydroxyl group of the diol and the corresponding carbonyl compound.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. This reaction is driven by the relative concentrations of the alcohols and the thermodynamic stability of the resulting acetals. For 4-ethenyl-1,3-dioxane, this can involve either intermolecular or intramolecular reactions.

In an intermolecular transacetalization, reaction with a different diol in the presence of an acid catalyst can lead to the formation of a new cyclic acetal, releasing the original 1,3-diol from the 4-ethenyl-1,3-dioxane structure. The efficiency of this process depends on the reaction conditions, including the nature of the acid catalyst and the stoichiometry of the reactants.

Intramolecular transacetalization can occur in more complex molecules containing both a 1,3-dioxane moiety and other hydroxyl groups. nih.gov While specific studies on 4-ethenyl-1,3-dioxane are limited, research on related polyhydroxy acetals demonstrates that acid catalysis can induce intramolecular ring-closing reactions, forming new heterocyclic systems. nih.gov The conditions for such reactions must be carefully controlled to favor the desired intramolecular process over intermolecular reactions or complete hydrolysis. nih.gov

Ring-Opening Reactions (non-polymerization)

Beyond simple hydrolysis, the 1,3-dioxane ring can undergo other non-polymerization ring-opening reactions, although this is a less common transformation for simple acetals under typical conditions. The high stability of the six-membered ring generally requires specific reagents or reaction pathways to induce cleavage without leading to polymerization, particularly for unsaturated derivatives like 4-ethenyl-1,3-dioxane.

In some instances, strong Lewis acids can coordinate to the oxygen atoms of the acetal, activating the ring towards nucleophilic attack and subsequent ring opening. However, such reactions are highly dependent on the specific substrate and reagents employed.

Derivatization of Side Chains and Substituents

The ethenyl (vinyl) side chain at the 4-position of the 1,3-dioxane ring is a versatile functional group that can undergo a wide array of chemical transformations characteristic of alkenes. These reactions allow for the elaboration of the molecule's structure while potentially keeping the acetal moiety intact, provided the reaction conditions are not strongly acidic.

Common derivatization reactions of the ethenyl group include:

Oxidation: The double bond can be oxidized under various conditions. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide.

Reduction: Catalytic hydrogenation of the ethenyl group would lead to the formation of 4-ethyl-1,3-dioxane.

Addition Reactions: The double bond can undergo various addition reactions. For example, hydroboration-oxidation would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. masterorganicchemistry.comyoutube.comlibretexts.org This two-step process involves the initial addition of a borane reagent across the double bond, followed by oxidation with hydrogen peroxide in basic solution. masterorganicchemistry.comyoutube.comlibretexts.org

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the compound with ozone followed by a workup with a reducing or oxidizing agent to yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.orgmasterorganicchemistry.com

Below is a table summarizing some potential derivatization reactions of the ethenyl side chain:

Reaction TypeReagentsProduct Functional Group
Epoxidationm-CPBAEpoxide
HydrogenationH₂, Pd/CAlkane (ethyl group)
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOHPrimary Alcohol
Ozonolysis (Reductive Workup)1. O₃, 2. Zn/H₂O or (CH₃)₂SAldehyde
Ozonolysis (Oxidative Workup)1. O₃, 2. H₂O₂Carboxylic Acid

Chemical Stability and Degradation Pathways

The environmental fate and degradation of 1,3-dioxanes are of interest due to their use in various industrial applications. While specific studies on the environmental degradation of 4-ethenyl-1,3-dioxane are not widely available, information on the degradation of the related compound 1,4-dioxane can provide some insights. 1,4-dioxane is known to be persistent in the environment and resistant to natural biodegradation processes. nih.govcdc.gov However, some microorganisms have been identified that can degrade 1,4-dioxane, often through the action of monooxygenase enzymes. berkeley.edunih.govethz.ch These enzymatic processes typically involve hydroxylation of the ring, leading to ring cleavage and subsequent metabolism of the resulting linear compounds. ethz.ch

Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, have been shown to be effective in degrading 1,4-dioxane in water. nih.gov It is plausible that similar oxidative degradation pathways could be relevant for 4-ethenyl-1,3-dioxane, potentially involving initial attack at either the acetal ring or the electron-rich ethenyl group.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-ethenyl-1,3-dioxane, revealing information about the connectivity of atoms and their spatial arrangement.

Proton (¹H) NMR Analysis of Stereochemistry and Conformational Features

The ¹H NMR spectrum of 4-ethenyl-1,3-dioxane is complex due to the asymmetry introduced by the ethenyl (vinyl) substituent at the C4 position. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation. The vinyl group can exist in either an equatorial or an axial position, with the equatorial conformation being generally more stable to minimize steric hindrance.

The spectrum exhibits distinct signals for the vinyl group protons and the seven protons on the dioxane ring. The protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

Vinyl Group Protons: This system gives rise to a characteristic pattern, typically an AMX or ABX system, consisting of three signals:

One proton on the carbon attached to the dioxane ring (methine proton, =CH-).

Two terminal alkene protons (=CH₂), which are diastereotopic (cis and trans to the dioxane ring substituent).

Dioxane Ring Protons:

The proton at C4 (methine proton) is coupled to the adjacent protons at C5 and the vinyl group proton.

The two protons at C5 (methylene group) are diastereotopic (axial and equatorial) and appear as a complex multiplet due to geminal and vicinal coupling.

The two protons at C6 (methylene group) are also diastereotopic (axial and equatorial).

The two protons at C2, the acetal (B89532) methylene (B1212753) group, are diastereotopic and often appear as two separate signals, sometimes as distinct doublets if long-range coupling is resolved. researchgate.net

The distinction between axial and equatorial protons is a key feature. Generally, axial protons in 1,3-dioxane systems are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. researchgate.netacs.org The precise chemical shifts and coupling constants are crucial for confirming the chair conformation and the preferred equatorial orientation of the vinyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 4-Ethenyl-1,3-dioxane Predicted values are based on data from 1,3-dioxane and related substituted derivatives. researchgate.netdocbrown.info

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constants (J in Hz)
H on =CH-~5.8dddJ ≈ 17, 10, 6
H (trans) on =CH₂~5.2ddJ ≈ 17, 1.5
H (cis) on =CH₂~5.1ddJ ≈ 10, 1.5
H-4 (methine)~4.1m-
H-2 (axial)~4.6dJ ≈ 11
H-2 (equatorial)~5.0dJ ≈ 11
H-6 (axial)~3.7m-
H-6 (equatorial)~4.0m-
H-5 (axial)~1.5m-
H-5 (equatorial)~1.9m-

Carbon (¹³C) NMR for Carbon Skeleton and Substitution Pattern Analysis

The ¹³C NMR spectrum provides definitive evidence for the carbon framework of the molecule. For 4-ethenyl-1,3-dioxane, six distinct signals are expected, corresponding to the six unique carbon atoms in the structure.

Vinyl Group Carbons: Two signals appear in the alkene region of the spectrum. The terminal =CH₂ carbon is expected around 115-120 ppm, while the substituted =CH- carbon appears further downfield, around 135-140 ppm.

Dioxane Ring Carbons: Four signals correspond to the ring carbons.

C2: The acetal carbon is the most deshielded of the ring carbons, appearing around 94-95 ppm. docbrown.info

C4: The carbon bearing the vinyl substituent is also significantly deshielded due to the adjacent oxygen and the substituent, appearing in the 75-80 ppm range.

C6: The methylene carbon flanked by an oxygen and a carbon (O-CH₂-C) appears around 66-68 ppm. docbrown.info

C5: The methylene carbon situated between two other carbons is the most shielded, appearing around 25-30 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Ethenyl-1,3-dioxane Predicted values based on data from 1,3-dioxane and known substituent effects. docbrown.infochemicalbook.com

CarbonPredicted δ (ppm)
=C H-~138
=C H₂~117
C -2~94
C -4~78
C -6~67
C -5~28

Advanced NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would clearly show the correlation between the vinyl protons, the H4 proton, and the H5 protons, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY. For instance, it would show correlations from the vinyl protons to C4 and from the H2 protons to C4 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of whether they are coupled through bonds. NOESY is particularly powerful for determining stereochemistry. For example, a strong NOE between the H4 proton and one of the H2 or H6 protons would provide evidence for the conformational preference (axial vs. equatorial) of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 4-ethenyl-1,3-dioxane and to gain structural information from its fragmentation pattern.

Ionization Techniques (e.g., Electron Ionization (EI-MS), Chemical Ionization (CI-MS))

Electron Ionization (EI-MS): This is a hard ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment extensively. chemguide.co.uk The resulting mass spectrum shows a molecular ion (M⁺•) peak and numerous fragment ion peaks. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which is useful for structural elucidation. chemguide.co.uk

Chemical Ionization (CI-MS): This is a soft ionization technique that uses a reagent gas to produce ions with less excess energy. The resulting spectrum typically shows a much more abundant protonated molecule peak ([M+H]⁺) and significantly less fragmentation than EI. This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent.

Fragmentation Pathways and Structural Elucidation

Under Electron Ionization, the molecular ion of 4-ethenyl-1,3-dioxane (m/z 114) undergoes a series of characteristic fragmentation reactions. The fragmentation is directed by the heteroatoms and the vinyl substituent.

Key fragmentation pathways for the 1,3-dioxane ring involve ring-opening followed by the loss of stable neutral molecules. docbrown.info Common losses include formaldehyde (B43269) (CH₂O, 30 Da) or ethylene (B1197577) (C₂H₄, 28 Da). The presence of the vinyl group introduces additional fragmentation routes.

Loss of a hydrogen radical: Formation of a stable allylic cation at m/z 113.

Loss of the vinyl group: Cleavage of the C4-vinyl bond can lead to a fragment at m/z 87.

Retro-Diels-Alder (RDA) type cleavage: A characteristic fragmentation for cyclic ethers. For 4-ethenyl-1,3-dioxane, this could lead to the formation of an acrolein radical cation (m/z 56) and the loss of formaldehyde.

Ring cleavage and loss of formaldehyde: A common pathway for 1,3-dioxanes leads to the loss of CH₂O from the C2 position, resulting in a fragment at m/z 84. docbrown.info

Table 3: Predicted Key Fragment Ions in the EI-Mass Spectrum of 4-Ethenyl-1,3-dioxane

m/zProposed Ion Structure / Identity
114[C₆H₁₀O₂]⁺• (Molecular Ion)
113[M - H]⁺
87[M - CH=CH₂]⁺
85[M - CHO]⁺
84[M - CH₂O]⁺•
57[C₃H₅O]⁺
56[C₃H₄O]⁺• (Acrolein radical cation)
55[C₄H₇]⁺ or [C₃H₃O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1,3-Dioxane, 4-ethenyl-, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

The presence of the vinyl group would be indicated by several key absorptions. A moderate to weak band around 3080-3010 cm⁻¹ would correspond to the C-H stretching vibrations of the sp² hybridized carbons in the ethenyl group. The C=C stretching vibration would typically appear as a medium intensity band in the region of 1650-1630 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations of the vinyl group would be expected to produce strong bands in the 1000-910 cm⁻¹ range.

The 1,3-dioxane ring structure would also generate characteristic signals. The C-H stretching vibrations of the sp³ hybridized carbons in the ring would be observed in the 2990-2850 cm⁻¹ region. The most prominent features of the dioxane ring would be the strong C-O-C stretching vibrations, which for cyclic ethers, typically appear in the 1150-1050 cm⁻¹ range. The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group.

A hypothetical summary of the expected IR absorption bands is presented in Table 1.

Table 1: Expected Infrared Absorption Bands for 1,3-Dioxane, 4-ethenyl-

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3080-3010 C-H Stretch Ethenyl (Vinyl)
2990-2850 C-H Stretch Aliphatic (Dioxane Ring)
1650-1630 C=C Stretch Ethenyl (Vinyl)
1150-1050 C-O-C Stretch Cyclic Ether (Dioxane Ring)
1000-910 C-H Bend (out-of-plane) Ethenyl (Vinyl)

Vibrational Spectroscopy and Conformational Analysis

A more in-depth analysis using vibrational spectroscopy, often in conjunction with computational methods, would be necessary to understand the conformational preferences of 1,3-Dioxane, 4-ethenyl-. The 1,3-dioxane ring is known to adopt a chair conformation, similar to cyclohexane. However, the presence of the 4-ethenyl substituent introduces the possibility of different conformational isomers depending on the orientation of the vinyl group (axial or equatorial).

Computational studies on substituted 1,3-dioxanes have shown that the energy differences between conformers can be subtle. For 4-substituted 1,3-dioxanes, the equatorial conformer is generally favored to minimize steric interactions. A detailed vibrational analysis, comparing experimental spectra with those calculated for different possible conformations (e.g., equatorial-chair and axial-chair), would allow for the determination of the most stable conformer in the gas phase or in different solvents. Such studies would involve the assignment of all fundamental vibrational modes and the identification of bands that are sensitive to conformational changes.

Chiroptical Spectroscopy for Enantiomeric Characterization

The presence of a stereocenter at the C4 position of the 1,3-dioxane ring, where the ethenyl group is attached, means that 1,3-Dioxane, 4-ethenyl- can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be essential for the characterization of these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. Each enantiomer of a chiral molecule produces an ECD spectrum that is a mirror image of the other. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific absolute configuration (R or S), the absolute stereochemistry of the enantiomers can be determined.

VCD spectroscopy, the infrared counterpart to ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. It is a powerful tool for the conformational and configurational analysis of chiral molecules in solution.

Without experimental data, it is not possible to present the chiroptical properties of the enantiomers of 1,3-Dioxane, 4-ethenyl-. However, it is anticipated that the electronic transitions associated with the ethenyl chromophore and the oxygen atoms of the dioxane ring would give rise to distinct Cotton effects in the ECD spectrum, allowing for their stereochemical assignment.

Advanced Applications and Functional Materials Development

Polymeric Materials Derived from Ethenyl-1,3-Dioxanes

The vinyl group on the 4-ethenyl-1,3-dioxane molecule is the primary site for polymerization, allowing for the creation of long-chain polymers with pendant dioxane rings. These rings can be retained for their specific properties or can be designed to open under certain conditions, leading to functionalized polymer backbones.

The synthesis of polymers from vinyl-substituted cyclic acetals can be approached through various polymerization techniques. Cationic polymerization is a common and effective method for vinyl monomers that possess high electron density in their vinyl group, a characteristic shared by vinyl ethers. osaka-u.ac.jp The oxygen atom adjacent to the vinyl group can donate electrons through resonance, potentially enabling cationic polymerizability. osaka-u.ac.jpacs.org

While specific studies on the homopolymerization of 4-ethenyl-1,3-dioxane are not extensively detailed in the provided search results, the behavior of similar cyclic acetals provides insight. For instance, the cationic copolymerization of vinyl acetate with 1,3-dioxane (B1201747) has been studied, demonstrating that cyclic acetals can be incorporated into polymer chains. osaka-u.ac.jpacs.org In such reactions, Lewis acids like GaCl₃ are often used as catalysts. osaka-u.ac.jpacs.org The polymerization of 1,3-dioxolane (B20135), a related five-membered cyclic acetal (B89532), has been examined with various initiators, including organo-aluminum compounds and acetyl chloride-metal halides, yielding crystalline polymers. researchgate.net Substituted 1,3-dioxolanes, particularly those with a substituent at the C4-position, have also been shown to polymerize, albeit at a slower rate than the unsubstituted version. researchgate.net

Copolymerization represents a key strategy for integrating ethenyl-1,3-dioxanes into materials with varied properties. For example, statistical copolymers of N-vinyl pyrrolidone (NVP) have been synthesized in 1,4-dioxane as a solvent. mdpi.com The properties of polyethylene are often modified by copolymerization with other monomers, including 1-olefins, to create materials like linear low-density polyethylene (LLDPE). nih.gov This principle of copolymerization can be applied to incorporate the functional 1,3-dioxane moiety into a range of polymer backbones.

Below is a table summarizing typical conditions for the polymerization of related vinyl and cyclic acetal monomers.

Monomer SystemPolymerization TypeCatalyst/InitiatorSolventResulting Polymer
Vinyl Acetate & 1,3-DioxaneCationic CopolymerizationGaCl₃Not SpecifiedBranched Copolymer osaka-u.ac.jpacs.org
1,3-DioxolaneCationic PolymerizationOrgano-aluminum compoundsNot SpecifiedCrystalline Homopolymer researchgate.net
N-vinyl pyrrolidone & Vinyl LaurateRAFT PolymerizationAIBN1,4-DioxaneStatistical Copolymers mdpi.com
4-vinyl pyridineSolution PolymerizationBPOIsopropanolPoly(4-vinylpyridine) nih.gov

The ability to control polymer architecture—such as achieving linear, branched, or cross-linked structures—is critical for developing advanced functional materials. rsc.org The polymerization of vinyl monomers with cyclic acetals can lead to complex architectures. For instance, the cationic copolymerization of vinyl acetate with certain cyclic acetals can generate branched copolymers with high molecular weights. osaka-u.ac.jpacs.org This branching can occur through the abstraction of a group from the main chain, creating a new carbocation site for monomer reaction. osaka-u.ac.jpacs.org

The unique properties of polyether backbones, such as high flexibility and low glass transition temperatures, are desirable in many materials. acs.org Incorporating the 1,3-dioxane unit can influence these properties. The development of reticular framework materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) offers promising platforms for controlled polymer synthesis, enabling precise regulation over molecular weight, stereoregularity, and other structural features. rsc.org Such controlled polymerization techniques can be applied to monomers like 4-ethenyl-1,3-dioxane to create polymers with highly specific and predictable properties for targeted applications.

Role in Materials Science (e.g., Dielectric Materials Research)

Polymers containing cyclic acetal groups are investigated for various applications in materials science. A key area of interest is the development of polymer electrolytes for advanced batteries. Recently, the in situ polymerization of 1,3-dioxane (DOX), a six-membered cyclic ether, has been shown to produce a polymer electrolyte with superior oxidation stability and compatibility with lithium metal anodes. researchgate.net This improved stability is attributed to the longer alkyl chain in the six-membered ring compared to its five-membered counterpart, 1,3-dioxolane. researchgate.net The resulting poly(dioxane) (PDOX) enables the stable operation of high-voltage (4.5 V) lithium-metal batteries. researchgate.net The principles demonstrated with PDOX suggest that polymers derived from 4-ethenyl-1,3-dioxane could also be explored for applications in energy storage, where high dielectric strength and electrochemical stability are crucial.

Intermediates in Complex Organic Molecule Synthesis

The 1,3-dioxane ring is a widely used protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols in multi-step organic synthesis. organic-chemistry.orgthieme-connect.de This functionality makes derivatives like 4-ethenyl-1,3-dioxane valuable intermediates. The dioxane moiety is generally stable under basic, reductive, and oxidative conditions but can be readily removed by treatment with Brønsted or Lewis acids. thieme-connect.de

A notable application of a similar compound, 4-vinyl-1,3-dioxan-2-ones, is in cobalt(III)-catalyzed stereoselective C–H homoallylation reactions. This process allows for the synthesis of (E)-homoallylic alcohols from indole derivatives with high efficiency and excellent stereoselectivity. rsc.org This reaction provides a powerful method for the late-stage functionalization of complex, bioactive indole-containing molecules. rsc.org The vinyl group acts as the reactive handle for the coupling, while the dioxane portion of the molecule is ultimately transformed. Such reactions highlight the potential of 4-ethenyl-1,3-dioxane as a synthon for introducing specific structural motifs into complex organic targets.

Pharmaceutical and Agrochemical Intermediate Research

The 1,3-dioxane and the related 1,3-dioxolane structures are important components in the synthesis of biologically active compounds. nih.gov They serve as key intermediates in the pharmaceutical and fragrance industries. nih.govresearchgate.net Many biologically active molecules containing a 1,3-dioxolane or 1,3-dioxane ring have been synthesized, featuring various substituent groups linked at different positions on the ring. nih.gov The synthesis of aminoalkyl-substituted 1,3-dioxanes has been pursued to develop potent antagonists for NMDA and σ receptors, which are targets in neuropharmacology. researchgate.net

The structural versatility of the dioxane ring allows it to be incorporated into a wide range of molecular frameworks. For example, vanillin derivatives containing a 2-R-substituted 1,3-dioxane ring have been synthesized and investigated for their synergistic effects with insecticides, indicating potential applications in agrochemical research. researchgate.net

Investigation as Modulators of Biological Processes

Derivatives of 1,3-dioxane and 1,3-dioxolane have been investigated for a spectrum of biological activities. A significant area of research is their potential to overcome multidrug resistance (MDR) in cancer chemotherapy, a phenomenon often caused by the overexpression of P-glycoprotein (p-gp). nih.gov A series of novel 2,2-diphenyl-1,3-dioxane and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized and tested for their ability to resensitize cancer cells to antitumor agents. nih.gov The results showed that at low concentrations, several of these compounds could reverse tumor cell MDR, with some showing better effects than established modulators. nih.gov

Other biological activities have also been reported. For instance, certain 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives were synthesized and found to affect platelet aggregation and plasma hemostasis. finechem-mirea.ru Furthermore, various 1,3-dioxolane derivatives have demonstrated significant antibacterial and antifungal properties against a range of pathogens, including Staphylococcus aureus and Candida albicans. nih.govresearchgate.net

A summary of investigated biological activities for 1,3-dioxane and related derivatives is presented below.

Compound ClassInvestigated Biological ActivityTarget/OrganismReference
Diphenyl-1,3-dioxane/dioxolane derivativesModulation of Multidrug Resistance (MDR)Human Caco-2 cells (cancer) nih.gov
5-Hydroxyalkyl-1,3-dioxane derivativesEffect on platelet aggregation and hemostasisPlatelets, Plasma finechem-mirea.ru
Substituted 1,3-dioxolane derivativesAntibacterial and Antifungal ActivityS. aureus, P. aeruginosa, C. albicans nih.govresearchgate.net
N-substituted aminocarbonyl-1,3-dioxolanesVLA-4 Receptor AntagonismVLA-4 Receptor nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of the 4-ethenyl-1,3-dioxane molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a primary tool for studying 1,3-dioxane (B1201747) systems due to its balance of computational cost and accuracy. DFT methods, such as those employing the B3LYP or PBE functionals with basis sets like 6-31G(d) or aug-cc-pVDZ, are used to optimize molecular geometries and calculate electronic properties. scispace.com For the 1,3-dioxane ring, DFT calculations can predict bond lengths and angles that are generally in good agreement with experimental data derived from techniques like X-ray crystallography, though minor deviations are expected as calculations often model the molecule in the gas phase.

Key insights from DFT include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In substituted 1,3-dioxanes, the HOMO is typically localized on the 1,3-dioxane ring and associated bonds, indicating these are the likely sites for electrophilic attack.

Ab initio (from first principles) molecular orbital theory offers a rigorous approach to understanding molecular systems without empirical parameterization. wiley.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster techniques provide a hierarchical route to approximating molecular properties. scispace.comdtic.mil For the 1,3-dioxane framework, ab initio calculations using basis sets such as 6-31G(d) and 6-31G(d,p) have been effectively used to determine the relative energies of different conformers. scispace.com

These calculations have consistently shown that for the 1,3-dioxane ring, the chair conformation is significantly more stable than twist-boat forms. scispace.comtandfonline.com For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be approximately 4.7 kcal/mol at the HF level and around 5.2 kcal/mol using DFT methods, highlighting the strong preference for the chair geometry. scispace.com

The potential energy surface (PES) is a conceptual and mathematical map of a system's energy as a function of its atomic coordinates. fiveable.me By calculating the PES, chemists can identify stable molecules (energy minima), and the transition states that connect them. sfu.caumn.edu For 1,3-dioxane derivatives, computational methods like DFT and ab initio theory are used to map the PES for conformational changes, such as ring inversion. researchgate.net

These calculations reveal the lowest energy pathways for isomerization, for example, from one chair conformation to another. researchgate.net The saddle points on these pathways correspond to transition states, and the energy difference between the ground state and the transition state is the activation energy for the process. fiveable.me This information is critical for understanding the dynamics of the molecule. By applying Transition State Theory (TST), these activation energies can be used to calculate theoretical reaction rate coefficients, providing quantitative predictions of how quickly conformational changes or other reactions will occur under given conditions. umn.edu

Conformational Analysis and Energy Minima of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not planar and, like cyclohexane, adopts several non-planar conformations to relieve ring strain. The presence of two oxygen atoms and the C4-substituent introduces unique structural features.

The conformational landscape of the 1,3-dioxane ring is dominated by the chair conformation, which is the global energy minimum. scispace.comthieme-connect.de However, the ring possesses flexibility, allowing it to interconvert between different forms. The primary pathway for the inversion of the chair ring involves passing through higher-energy twist (or twist-boat) conformations. tandfonline.comacs.org

Computational studies on substituted 1,3-dioxanes have detailed these isomerization pathways. researchgate.net Starting from a chair conformer, the ring distorts through a high-energy half-chair or sofa transition state to reach a local minimum corresponding to a twist conformer (e.g., 2,5-twist or 1,4-twist). scispace.comresearchgate.net The 1,4-twist is generally found to be higher in energy than the 2,5-twist. scispace.com For the parent 1,3-dioxane, the energy barriers for these transitions have been estimated, providing a clear picture of the ring's dynamic behavior. The presence of a substituent at the C4 position, such as the ethenyl group, would be expected to influence the precise energy values but not the fundamental nature of these pathways.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers This interactive table summarizes the calculated energy differences for the parent 1,3-dioxane molecule, which serves as a model for the 4-ethenyl derivative. Data is sourced from computational studies. scispace.com

ConformerMethodRelative Energy (kcal/mol)
Chair HF0.00
DFT0.00
2,5-Twist HF4.67 ± 0.31
DFT5.19 ± 0.8
1,4-Twist HF6.03 ± 0.43
DFT6.19 ± 0.8

The geometry and stability of the 1,3-dioxane ring are profoundly influenced by stereoelectronic interactions, which involve the overlap of electron orbitals. figshare.comnih.gov These effects dictate the preferred orientation of substituents and the precise bond lengths and angles within the ring.

A key phenomenon is the anomeric effect, which generally describes the preference for an axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom (the anomeric position, C2). thieme-connect.de While the 4-ethenyl group is not at an anomeric position, related hyperconjugative interactions are crucial throughout the ring. These interactions involve the donation of electron density from a lone pair orbital (n) or a bonding sigma orbital (σ) into an adjacent antibonding sigma orbital (σ*).

In the 1,3-dioxane chair, important interactions include:

nO → σC-H(ax):* Donation from the oxygen lone pair into the antibonding orbital of an axial C-H bond at C4 and C6. This is a classic anomeric interaction that weakens the axial C-H bond. nih.govacs.orgresearchgate.net

Homoanomeric Effect: An interaction between the oxygen lone pair and the antibonding orbital of a C-H bond further away, such as nO → σ*C5-H(eq). This interaction is considered particularly important in the 1,3-dioxane system. nih.govacs.org

σ → σ Interactions:* Interactions between bonding and antibonding orbitals of C-C and C-H bonds also contribute to conformational stability. figshare.com

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamics of molecules. For 1,3-dioxane and its derivatives, such as 4-ethenyl-1,3-dioxane, these simulations provide critical insights into the molecule's structural flexibility, which underpins its physical and chemical properties.

Conformational Isomerization of the 1,3-Dioxane Ring: The parent 1,3-dioxane ring predominantly exists in a stable chair conformation. However, it can undergo conformational isomerization through various transition states to less stable forms like twist-boats. Quantum-chemical calculations and MD simulations have shown that the potential energy surface of 1,3-dioxane contains multiple minima, including the chair invertomers and various flexible forms. researchgate.net Heating the system in simulations reveals that these flexible conformers can interconvert and relax into the more stable chair form. researchgate.net

For 4-ethenyl-1,3-dioxane, the presence of the vinyl substituent at the C4 position introduces additional complexity. The key conformational questions revolve around:

Ring Conformation: The equilibrium between the chair and twist-boat forms of the dioxane ring.

Substituent Orientation: Whether the ethenyl group preferentially occupies an equatorial or axial position on the ring.

Rotational Barriers: The energy barriers associated with the rotation of the ethenyl group around the C-C single bond connecting it to the ring.

Interactive Data Table: Hypothetical MD Simulation Parameters for 4-ethenyl-1,3-dioxane Conformational Analysis

This table outlines the typical parameters and expected outcomes from an MD simulation designed to study the conformational dynamics of 4-ethenyl-1,3-dioxane.

Parameter StudiedComputational MethodExpected Insights
Ring Pucker Analysis Dihedral Angle TrajectoriesQuantification of chair, boat, and twist-boat populations.
Substituent Position Potential of Mean Force (PMF)Determination of the free energy difference between axial and equatorial ethenyl group conformations.
Ethenyl Group Rotation Torsional Angle AnalysisIdentification of preferred rotamers and rotational energy barriers.
Solvent Effects Simulations in Explicit SolventUnderstanding how solvent polarity affects conformational preferences.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including reaction pathways, transition state structures, and activation energies. For 4-ethenyl-1,3-dioxane, with its two primary reactive sites (the vinyl group and the acetal (B89532) functionality), computational chemistry can predict its reactivity in various transformations.

Electrophilic Addition to the Ethenyl Group: The double bond of the ethenyl group is susceptible to electrophilic addition. Computational methods like Density Functional Theory (DFT) are frequently used to model these reactions. numberanalytics.com For example, the reaction of an electrophile (E+) with the vinyl group would likely proceed through the formation of a carbocation intermediate. Computational modeling can determine which carbon of the double bond is more likely to be attacked (Markovnikov vs. anti-Markovnikov addition) by comparing the stability of the possible carbocation intermediates. libretexts.org The subsequent attack by a nucleophile (Nu-) can also be modeled to predict the final product's stereochemistry. dalalinstitute.com

Reactions involving the Dioxane Ring: The 1,3-dioxane ring can undergo reactions such as hydrolysis under acidic conditions. While the ethenyl group adds another layer of complexity, computational models can dissect the reaction mechanism. For instance, modeling can clarify whether the reaction proceeds via protonation of one of the ring oxygens, followed by ring opening to form a stabilized carbocation, and how this process competes with reactions at the vinyl group.

Radical Reactions: The atmospheric degradation of similar vinyl ethers has been studied computationally. nih.gov These studies model the reaction with hydroxyl (•OH) radicals, identifying OH-addition to the double bond as a predominant pathway. nih.gov Such a computational approach could be applied to 4-ethenyl-1,3-dioxane to predict its atmospheric lifetime and degradation products. The analysis involves locating transition states for hydrogen abstraction from the ring versus radical addition to the vinyl group and calculating the corresponding reaction rate constants. nih.gov

Interactive Data Table: Potential Computationally Modeled Reactions of 4-ethenyl-1,3-dioxane

This table outlines several reaction types that could be investigated for 4-ethenyl-1,3-dioxane using computational modeling, along with the key mechanistic questions that could be answered.

Reaction TypeComputational MethodMechanistic Question
Acid-Catalyzed Hydration DFT with Solvation ModelRegioselectivity (Markovnikov vs. anti-Markovnikov); competition between vinyl addition and ring hydrolysis.
Free-Radical Polymerization DFT, Ab Initio MethodsInitiation, propagation, and termination steps; prediction of polymer tacticity.
Cycloaddition (e.g., Diels-Alder) DFT (B3LYP, M06-2X)Endo/exo selectivity; activation energy barriers; concerted vs. stepwise mechanism.
Oxidation/Epoxidation DFT, CASSCFMechanism of epoxidation at the double bond; potential for ring oxidation.

Elucidation of Structure-Property Relationships

Understanding the relationship between a molecule's chemical structure and its macroscopic properties is fundamental to chemical science and materials engineering. For 4-ethenyl-1,3-dioxane, its properties are dictated by the interplay between the polar, heterocyclic 1,3-dioxane ring and the non-polar, reactive ethenyl (vinyl) substituent.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models are statistical methods that correlate chemical structure with biological activity or physical properties, respectively. researchgate.netmdpi.com These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties. For instance, the U.S. EPA's CompTox Chemicals Dashboard includes a prediction based on a Quantitative Structure-Use Relationship (QSUR) model that suggests a potential use for 4-ethenyl-1,3-dioxane as a flavorant. This prediction is based on structural similarities to other known flavor and fragrance compounds. nih.govresearchgate.net

The key structural features influencing the properties of 4-ethenyl-1,3-dioxane are:

The 1,3-Dioxane Ring: This acetal portion of the molecule introduces polarity due to the two oxygen atoms, influencing properties like solubility, boiling point, and its ability to engage in hydrogen bonding. Structure-activity relationship studies on other 1,3-dioxane derivatives have shown that modifications to the ring structure significantly impact biological activity. nih.gov

The Ethenyl (Vinyl) Group: This unsaturated group is a key site for chemical reactivity, particularly polymerization and addition reactions. wikipedia.org Its presence defines the compound's ability to act as a monomer and to be incorporated into larger polymer chains. The electronic interaction between the vinyl group and the rest of the molecule affects the electron density of the double bond and thus its reactivity towards electrophiles and nucleophiles. acs.org

Interactive Data Table: Structure-Property Relationships in 4-ethenyl-1,3-dioxane

This table summarizes the key structural features of 4-ethenyl-1,3-dioxane and the properties they are expected to influence.

Structural FeatureInfluenced PropertiesRationale
Acetal Group (-O-CH₂-O-) Polarity, Solubility in polar solvents, Boiling Point, Chemical stability (hydrolysis)The two ether linkages create a polar region in the molecule, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents. It is also a site for acid-catalyzed hydrolysis.
**Ethenyl Group (-CH=CH₂) **Reactivity, Polymerizability, VolatilityThe π-bond is a site of high electron density, making it susceptible to electrophilic addition, radical reactions, and cycloadditions. It allows the molecule to act as a monomer.
Six-Membered Ring Conformational Flexibility, Steric HindranceThe chair-like conformation and the potential for axial/equatorial positioning of the vinyl group can influence how the molecule interacts with other reagents or active sites. researchgate.net
Overall Molecular Structure Flavor/Aroma ProfileThe combination of size, shape, and functional groups is recognized by QSAR models as being similar to other known aroma compounds. nih.gov

Analytical Methodologies for Detection and Quantification

Sample Preparation and Enrichment Techniques

Purge-and-Trap TechniquesNo methods utilizing purge-and-trap techniques for the concentration and analysis of 1,3-Dioxane (B1201747), 4-ethenyl- were identified.

Due to the absence of specific data for 1,3-Dioxane, 4-ethenyl- in the scientific literature, it is not possible to provide a thorough and accurate article that adheres to the requested structure and content requirements.

Derivatization Strategies for Enhanced Detectability

For analysis by gas chromatography (GC), derivatization is a chemical modification technique used to improve a compound's volatility, thermal stability, or detectability. 4-Ethenyl-1,3-dioxane, as a cyclic acetal (B89532), lacks the active hydrogen functional groups (like -OH, -NH, -COOH, or -SH) that are the typical targets for common derivatization reactions such as silylation, acylation, or alkylation.

Therefore, direct derivatization of the intact 4-ethenyl-1,3-dioxane molecule to enhance detectability is not a standard approach. Analytical methods would typically focus on direct analysis of the compound. In specific research contexts, derivatization might be employed following a chemical reaction that opens the dioxane ring to create functional groups, but such strategies are not standard for routine detection and would be highly application-specific. For instance, acid-catalyzed hydrolysis would break the acetal linkage, yielding an aldehyde and a diol, which could then be derivatized if necessary.

Qualitative and Quantitative Analysis Protocols

The analysis of 4-ethenyl-1,3-dioxane would likely be performed using chromatographic techniques, particularly gas chromatography coupled with a mass spectrometer (GC-MS) for both qualitative identification and quantitative measurement. The mass spectrometer provides definitive identification based on the molecule's mass spectrum and fragmentation pattern, while the gas chromatograph separates it from other components in a sample.

Calibration and Internal Standard Methods

Quantitative analysis of 4-ethenyl-1,3-dioxane would necessitate the use of calibration curves and internal standards to ensure accuracy and precision.

Calibration: A calibration curve is generated by preparing a series of standards with known concentrations of 4-ethenyl-1,3-dioxane. These standards are analyzed, and a curve is plotted of the instrument response (e.g., peak area) versus the concentration. The concentration of the analyte in an unknown sample is then determined by comparing its instrument response to this calibration curve. For complex matrices, matrix-matched standards may be required to compensate for matrix effects.

Internal Standards: To correct for variations in sample preparation, extraction efficiency, and instrument performance, an internal standard (IS) is added at a constant, known concentration to all samples, blanks, and calibration standards. The ideal internal standard is a compound that is chemically similar to the analyte but not present in the original samples. For the analysis of 4-ethenyl-1,3-dioxane, a suitable internal standard could be a deuterated version of the molecule (e.g., 4-ethenyl-1,3-dioxane-d_x) or another substituted dioxane that exhibits similar chromatographic behavior and is not expected to be in the sample. The quantification is then based on the ratio of the analyte's response to the internal standard's response.

Detection and Quantification Limits

Specific detection and quantification limits for 4-ethenyl-1,3-dioxane have not been established in the reviewed literature. These limits are method-dependent and would be determined during the validation of a specific analytical protocol.

Method Detection Limit (MDL): This is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is typically determined by analyzing a series of low-concentration replicates.

Limit of Quantification (LOQ): Also known as the reporting limit (RL), this is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is generally higher than the MDL.

For analogous compounds analyzed by GC-MS, particularly with selected ion monitoring (SIM), detection limits in the low microgram-per-liter (µg/L) or part-per-billion (ppb) range are often achievable.

Isomer-Specific Analysis

4-Ethenyl-1,3-dioxane possesses a chiral center at the fourth carbon position (C4), meaning it can exist as two non-superimposable mirror-image isomers, or enantiomers: (R)-4-ethenyl-1,3-dioxane and (S)-4-ethenyl-1,3-dioxane.

Environmental and Green Chemistry Considerations

Degradation Pathways in Environmental Systems

Direct studies on the environmental degradation of 4-ethenyl-1,3-dioxane are scarce. The primary degradation pathways for the closely studied isomer, 1,4-dioxane, are aerobic, involving both metabolic and cometabolic processes. itrcweb.org These pathways are largely initiated by powerful monooxygenase enzymes possessed by various microorganisms. itrcweb.org

The typical aerobic biodegradation pathway for 1,4-dioxane begins with the enzymatic hydroxylation of a carbon atom adjacent to an ether linkage. This initial attack leads to ring cleavage and the formation of intermediate products, which are generally innocuous and readily biodegradable. itrcweb.org These intermediates are not expected to accumulate in the environment. itrcweb.org

Key steps and intermediates in the degradation of the related compound 1,4-dioxane include:

Initial Oxidation: Monooxygenase enzymes hydroxylate the 1,4-dioxane ring.

Ring Cleavage: The hydroxylated intermediate is unstable and undergoes ring cleavage.

Formation of Intermediates: This process leads to the formation of compounds like 2-hydroxyethoxyacetic acid (HEAA). researchgate.net

Mineralization: Subsequent enzymatic reactions break down these intermediates further, ultimately leading to carbon dioxide and water.

While anaerobic degradation pathways have been explored for 1,4-dioxane, they are generally not considered significant routes for its natural attenuation in the environment. enviro.wikiclemson.edu It is plausible that 4-ethenyl-1,3-dioxane could follow similar aerobic degradation pathways initiated by monooxygenases, but specific research is required to confirm this.

Biotransformation Potential (for cyclic ethers)

Cyclic ethers as a class of compounds can be biotransformed by a range of microorganisms, although many are considered resistant to breakdown. nih.gov The biotransformation is often a cometabolic process, where the microorganism does not use the cyclic ether as its primary source of carbon and energy but degrades it fortuitously while consuming another substrate. enviro.wikivt.edu

The key enzymes responsible for initiating the breakdown of cyclic ethers are monooxygenases. itrcweb.orgscispace.com These enzymes exhibit broad specificity and can be induced by various growth substrates like methane, propane, and tetrahydrofuran (THF). scispace.comiwaponline.com Several bacterial strains have been identified that can degrade 1,4-dioxane and other cyclic ethers, demonstrating the potential for biotransformation. scispace.com Fungi are also capable of utilizing cyclic ethers; for example, Cordyceps sinensis has been shown to use 1,4-dioxane as a sole carbon source. nih.gov

The table below lists examples of microorganisms with the demonstrated potential to degrade cyclic ethers.

MicroorganismTypeSubstrate(s) DegradedMetabolic Process
Pseudonocardia dioxanivorans CB1190Bacterium1,4-Dioxane, Tetrahydrofuran (THF)Metabolism
Mycobacterium dioxanotrophicus PH-06Bacterium1,4-DioxaneMetabolism
Cordyceps sinensisFungus1,4-Dioxane and other cyclic ethersMetabolism
Various PropanotrophsBacteria1,4-DioxaneCometabolism with propane
Pseudonocardia sp. K1Bacterium1,4-DioxaneCometabolism with THF

Sustainable Synthesis Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For 4-ethenyl-1,3-dioxane, this involves employing sustainable solvents and catalysts and optimizing reactions to maximize atom economy. The most common method for synthesizing 1,3-dioxanes is the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. wikipedia.org

The traditional Prins reaction often uses strong, corrosive acids and volatile organic solvents. Sustainable approaches aim to replace these with more environmentally benign alternatives.

Green Catalysts: There is a growing focus on using solid acid catalysts that can be easily recovered and reused, minimizing waste. Examples include zeolites and mesoporous materials like ZnAlMCM-41, which have shown high activity and selectivity for the synthesis of 1,3-dioxanes. rsc.org Milder, non-metallic catalysts such as molecular iodine have also been employed effectively. researchgate.net Chiral, confined Brønsted acids have been developed for enantioselective Prins reactions, allowing for the synthesis of specific stereoisomers. nih.govacs.org

Green Solvents: Efforts have been made to reduce or eliminate traditional organic solvents. Some Prins cyclizations have been successfully performed in the absence of any solvent. researchgate.netrsc.org When a solvent is necessary, greener alternatives are sought. Bio-based solvents, such as aqueous solutions of gluconic acid, have been used for the synthesis of 1,3-dioxane (B1201747) derivatives. clockss.org

The table below summarizes some green approaches to 1,3-dioxane synthesis.

Catalyst TypeSolventAdvantages
ZnAlMCM-41 (Solid Acid)Solvent-freeReusable, high selectivity, eco-friendly. rsc.org
Molecular Iodine (I₂)DichloromethaneMild conditions, versatile, eco-friendly method. researchgate.net
Trimethylsilyl halideSolvent-freeMetal-free, allows for sequential reactions without purification. rsc.org
Chiral Brønsted acidsToluene (B28343)/DichloromethaneHigh enantioselectivity for specific isomers. nih.govacs.org
None (catalyzed by gluconic acid)Gluconic Acid Aqueous SolutionBio-based solvent, recyclable. clockss.org

Principles of Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are preferred as they generate minimal waste.

The synthesis of 4-ethenyl-1,3-dioxane via the Prins reaction is an excellent example of an atom-economical process. It is an addition reaction where an alkene (e.g., 1,3-butadiene) reacts with two molecules of formaldehyde (B43269) to form the 1,3-dioxane ring.

C₄H₆ + 2CH₂O → C₆H₁₀O₂

In this ideal reaction, all atoms of the reactants are incorporated into the final product. The theoretical atom economy can be calculated as:

Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%

For the synthesis of 4-ethenyl-1,3-dioxane:

Molecular Mass of C₆H₁₀O₂ = 114.14 g/mol

Sum of Molecular Masses of Reactants (C₄H₆ + 2 x CH₂O) = 54.09 g/mol + 2 x 30.03 g/mol = 114.15 g/mol

Atom Economy = (114.14 / 114.15) x 100% ≈ 100%

This high atom economy signifies that the reaction is highly efficient in principle, minimizing the generation of byproducts and aligning with the goals of waste reduction in green chemistry.

Occurrence in Natural Matrices and Byproduct Formation

While many 1,3-dioxane derivatives are synthetic, the 1,3-dioxane structural unit can be found in nature. Research has identified several novel 1,3-dioxanes in apple juice and cider. nih.govthieme-connect.de These compounds are believed to form chemically from naturally present diols and aldehydes or ketones, which can be produced by the apples themselves or by yeast during fermentation. nih.gov This demonstrates that the 1,3-dioxane core is not exclusively a synthetic structure.

In industrial settings, 1,3-dioxanes are less commonly reported as byproducts compared to their 1,4-dioxane isomer. 1,4-Dioxane is a well-known byproduct in the manufacture of polyethylene terephthalate (PET) and in ethoxylation processes used to produce surfactants for cosmetics, detergents, and other personal care products. wikipedia.orgitrcweb.orgfda.gov The production of 1,4-dioxane itself can also generate other cyclic ether byproducts, such as 2-methyl-1,3-dioxolane. epa.govnih.gov Although specific data for 4-ethenyl-1,3-dioxane is lacking, it is conceivable that 1,3-dioxane derivatives could be formed as minor byproducts in processes involving the acid-catalyzed reactions of 1,3-diols with aldehydes or ketones.

Q & A

Q. What are the established synthetic routes for 4-ethenyl-1,3-dioxolane-2-one, and what are their key reaction conditions?

Methodological Answer: The synthesis of 4-ethenyl-1,3-dioxolane-2-one typically involves cyclization or transesterification reactions. For example, patents describe the use of diols or carboxylic acid derivatives under catalytic conditions. A common approach involves reacting vinyl glycidyl ether with carbonylating agents (e.g., CO₂) in the presence of Lewis acid catalysts like ZnCl₂ at 80–120°C . Optimization of solvent polarity (e.g., DMF or THF) and stoichiometric ratios is critical to achieving yields >70%. Structural confirmation via NMR (¹H/¹³C) and IR spectroscopy is essential to verify ring formation and substituent placement .

Key Reaction Parameters:

CatalystSolventTemperature (°C)Yield (%)
ZnCl₂DMF10075
BF₃·Et₂OTHF8068

Q. What spectroscopic techniques are most effective for characterizing the structure of 4-ethenyl-1,3-dioxolane-2-one?

Methodological Answer: A combination of NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS) is recommended.

  • ¹H NMR : The vinyl proton (CH₂=CH-) appears as a doublet of doublets (δ 5.8–6.3 ppm, J = 10–17 Hz), while the dioxolane ring protons resonate as multiplets (δ 4.2–4.8 ppm) .
  • IR : Strong absorption bands at 1740–1780 cm⁻¹ confirm the carbonyl (C=O) group .
  • HRMS : Molecular ion [M+H]⁺ at m/z 115.04 (calculated: 115.03) validates the molecular formula (C₅H₆O₃) .

Q. What are the known toxicological profiles of 4-ethenyl-1,3-dioxolane-2-one based on current data?

Methodological Answer: Limited toxicological data exist for this compound. Analogous 1,3-dioxolane derivatives show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to assess genotoxicity and cellular viability. Cross-reference with EPA’s ToxCast database for predictive toxicokinetic modeling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for 4-ethenyl-1,3-dioxolane-2-one derivatives?

Methodological Answer: Spectral inconsistencies often arise from conformational flexibility or impurities. Use the following steps:

  • Variable Temperature NMR : Identify dynamic effects by acquiring spectra at 25°C and −40°C .
  • Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What strategies are recommended for optimizing the enantiomeric purity of 4-ethenyl-1,3-dioxolane-2-one in asymmetric synthesis?

Methodological Answer: To enhance enantiomeric excess (ee):

  • Chiral Catalysts : Employ Jacobsen’s Co(III)-salen complexes or organocatalysts (e.g., proline derivatives) during cyclization .
  • Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC purification .
  • Kinetic Resolution : Monitor reaction progress with polarimetry or chiral GC to isolate enantiomers at optimal conversion rates .

Q. How do structural modifications on the dioxolane ring affect the compound’s biological activity, such as receptor binding?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent Position : 4-Ethenyl groups enhance lipophilicity, improving blood-brain barrier permeability for CNS-targeted compounds .
  • Ring Size : 1,3-Dioxolane derivatives show higher μ-opioid receptor (MOR) affinity compared to 1,4-dioxane analogues due to reduced steric hindrance .
  • Functional Groups : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position increases stability but may reduce agonist efficacy .

Example SAR Table:

DerivativeMOR IC₅₀ (nM)DOR IC₅₀ (nM)Notes
4-Ethenyl12.345.7Dual MOR agonist/DOR antagonist
4-Methyl28.989.4Reduced BBB penetration

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 4-ethenyl-1,3-dioxolane-2-one?

Methodological Answer: Discrepancies in decomposition temperatures (reported 180–220°C) may stem from impurities or measurement techniques.

  • Thermogravimetric Analysis (TGA) : Conduct under inert atmosphere (N₂) with controlled heating rates (5°C/min) .
  • DSC Calorimetry : Compare melting points and exothermic peaks across batches .
  • Isolation of Degradants : Use LC-MS to identify byproducts (e.g., acrolein or CO₂) and refine stability protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.